

molecular formula and weight of 1,10-bis(pyridinium)decane

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Compound of Interest

Compound Name: 1,10-Bis(pyridinium)decane

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In-Depth Technical Guide: 1,10-bis(pyridinium)decane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular formula and weight of **1,10-bis(pyridinium)decane**, a symmetrical quaternary ammonium salt. This compound is of interest to researchers in various fields, including medicinal chemistry and materials science, due to its structural features.

Molecular Composition and Weight

The fundamental quantitative data for **1,10-bis(pyridinium)decane**, often found as a dibromide salt, are summarized below. The molecular formula for the cationic portion is $C_{20}H_{30}N_2^{2+}$ [1]. When combined with two bromide counter-ions, the complete molecular formula is $C_{20}H_{30}Br_2N_2$ [2].

The molecular weight is calculated based on the atomic weights of its constituent elements. The standard atomic weight of carbon is approximately 12.01 g/mol, hydrogen is about 1.008 g/mol, nitrogen is approximately 14.007 g/mol, and bromine is about 79.904 g/mol.

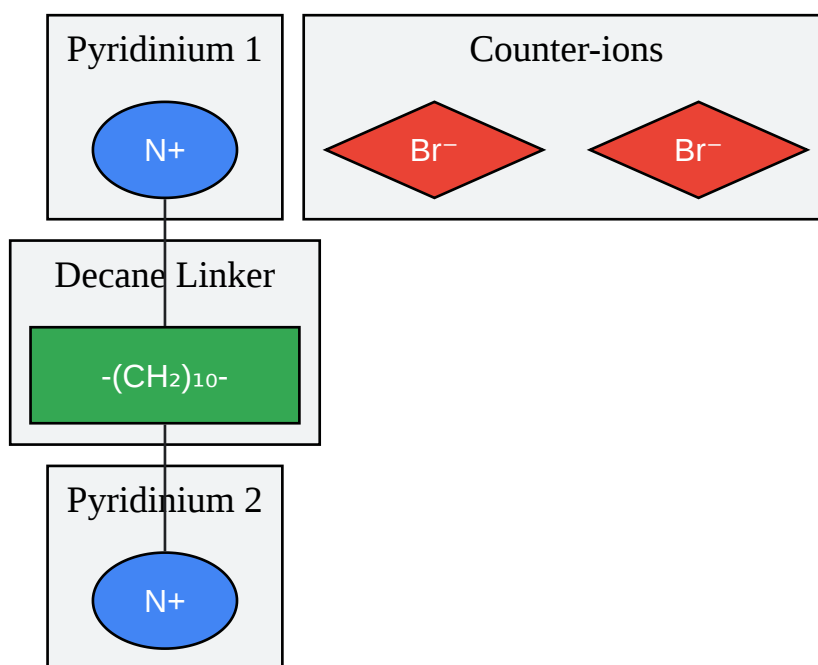
A comprehensive summary of the molecular formula and weight is presented in the following table:

Property	Value
Molecular Formula	C ₂₀ H ₃₀ Br ₂ N ₂
Molecular Weight	458.28 g/mol
Elemental Composition	
Carbon (C)	20 x 12.011 = 240.22
Hydrogen (H)	30 x 1.008 = 30.24
Nitrogen (N)	2 x 14.007 = 28.014
Bromine (Br)	2 x 79.904 = 159.808

Note: The total molecular weight is the sum of the masses of its constituent atoms and may vary slightly depending on the isotopic composition.

Structural Representation

To visualize the logical relationship of the atoms within the **1,10-bis(pyridinium)decane** dibromide molecule, a diagram has been generated. This illustrates the connection between the two pyridinium rings and the decane linker, as well as the associated bromide counter-ions.



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Logical structure of **1,10-bis(pyridinium)decane** dibromide.

Experimental Protocols

Currently, there are no specific, cited experimental protocols for signaling pathways associated with **1,10-bis(pyridinium)decane** in the provided context. This compound is primarily a synthetic organic molecule, and its biological activity, if any, would need to be determined through specific assays. For instance, its potential as an acetylcholinesterase (AChE) inhibitor with an IC₅₀ of 25.8 nM has been noted. An experimental protocol to verify this would typically involve:

- **Preparation of Reagents:** Solutions of **1,10-bis(pyridinium)decane**, acetylcholinesterase, a substrate (such as acetylthiocholine), and a chromogenic reagent (like 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) would be prepared in an appropriate buffer (e.g., phosphate buffer at a specific pH).
- **Assay Procedure:** The enzyme, inhibitor, and DTNB would be pre-incubated. The reaction would be initiated by adding the substrate.
- **Data Acquisition:** The rate of the reaction, observed by the change in absorbance due to the product of the reaction between thiocholine and DTNB, would be measured over time using a spectrophotometer.
- **Data Analysis:** The IC₅₀ value would be determined by plotting the enzyme activity against a range of inhibitor concentrations and fitting the data to a suitable dose-response curve.

This is a generalized protocol, and specific experimental conditions would need to be optimized.

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References

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